1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
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Overview
Description
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is a compound known for its diverse chemical structure, which combines an oxadiazole moiety, a piperidinol ring, and a trifluoromethylphenyl group. Its unique structural elements make it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol typically involves multiple steps. One common method includes the cyclization of suitable hydrazides to form the oxadiazole ring, followed by selective functional group transformations to introduce the phenoxymethyl and trifluoromethylphenyl groups. Reaction conditions often include the use of specific solvents, catalysts, and temperature controls to achieve high yields and purity. Industrial production may employ more scalable processes with optimized reaction conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes a variety of reactions, including:
Oxidation: : Can be oxidized under controlled conditions to form specific derivatives.
Reduction: : Reducing agents might modify the oxadiazole ring or other reactive sites.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible due to the functional groups present. Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles or electrophiles for substitution. Major products depend on the specific reagents and conditions used, often resulting in modified derivatives with potential new applications.
Scientific Research Applications
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has several applications:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, possibly as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for therapeutic properties, potentially useful in developing new drugs.
Industry: : Employed in the development of new materials or as a specialized reagent.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering receptor activity. The exact pathways depend on the context of its use, whether in biological systems or in chemical reactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those with only an oxadiazole or piperidinol ring, 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is unique due to its combined functionalities. Similar compounds include:
1,2,4-Oxadiazoles: : Known for diverse applications in medicinal chemistry.
Piperidinols: : Common in drug development for their pharmacological properties. This compound stands out for its potential multifunctional applications, reflecting the synergy of its structural elements.
Conclusion
This compound is a compound with significant versatility, applicable in various scientific domains, offering unique properties due to its intricate structure.
Properties
IUPAC Name |
1-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c23-22(24,25)17-6-4-5-16(13-17)21(29)9-11-28(12-10-21)14-20-26-19(27-31-20)15-30-18-7-2-1-3-8-18/h1-8,13,29H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQTNHFENAVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3=NC(=NO3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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